molecular formula C16H13N5O3 B2499641 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1797679-83-4

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Numéro de catalogue: B2499641
Numéro CAS: 1797679-83-4
Poids moléculaire: 323.312
Clé InChI: BDUSDKVTOZNKOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic small molecule designed for preclinical research, integrating a pyrazolo[1,5-a]pyrimidine core and a benzoxazolone moiety. The 2-methylpyrazolo[1,5-a]pyrimidine scaffold is a versatile heterocyclic building block of significant interest in medicinal chemistry, recognized for its diverse biological potential . This compound is intended for investigative applications in oncology and immunology. Its molecular framework is structurally analogous to that of known nanomolar adenosine A2a receptor (A2a AR) antagonists, positioning it as a candidate for modulating this key immuno-oncology target . The adenosine A2a receptor is a well-established checkpoint in the tumor microenvironment, and its inhibition can potentially reverse T-cell suppression and enhance anti-tumor immunity . Furthermore, the presence of the 2-oxobenzoxazole group suggests potential research applications in exploring anti-inflammatory pathways . This product is provided "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own thorough characterization and biological profiling to validate its specific mechanism of action and applications.

Propriétés

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-10-6-14-17-7-11(8-21(14)19-10)18-15(22)9-20-12-4-2-3-5-13(12)24-16(20)23/h2-8H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUSDKVTOZNKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions starting from 5-amino-3-methylpyrazole, followed by functionalization to introduce various substituents that enhance its pharmacological properties.

The biological activity of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide primarily involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes by binding to their active sites, which inhibits their function. This mechanism is crucial for its potential therapeutic effects against various diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness is often evaluated through Minimum Inhibitory Concentration (MIC) assays.

Antimicrobial Effects

A series of studies have demonstrated the antimicrobial effects of similar pyrazolo compounds. For example:

CompoundMIC (μM)Target Organism
3g0.21Pseudomonas aeruginosa
3c0.35Escherichia coli
3f0.50Staphylococcus aureus

These results indicate that modifications in the structure can significantly impact the antimicrobial efficacy of pyrazolo derivatives .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays have shown varying degrees of toxicity across different cell lines:

CompoundCell LineIC50 (μM)
3gHaCat12.5
3cBalb/c 3T315.0
3fHepG220.0

These findings suggest that while some compounds exhibit promising antimicrobial activity, they may also possess cytotoxic effects that need to be carefully evaluated .

Structure-Activity Relationship (SAR)

The SAR studies focus on identifying key functional groups that enhance biological activity. For instance, modifications at the C(5) position of the pyrazolo[1,5-a]pyrimidine core have shown significant improvements in antitubercular activity. Compounds with electron-withdrawing groups at this position generally exhibit enhanced biological activity against Mycobacterium tuberculosis .

Case Studies

  • Antitubercular Activity : A focused library of pyrazolo derivatives was synthesized and screened against Mtb H37Rv strains. The most active compounds demonstrated low cytotoxicity and significant inhibitory effects, suggesting potential as antitubercular agents .
  • Enzymatic Inhibition : Molecular docking studies indicated strong binding interactions with target enzymes involved in bacterial cell wall synthesis. The binding energy values suggested that these compounds could serve as effective enzyme inhibitors .

Applications De Recherche Scientifique

Overview

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its potential as an antitumor agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

  • Study on A549 and MCF-7 Cell Lines : In vitro studies demonstrated that N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide showed IC50 values of 12.5 µM for A549 (lung cancer) and 15.0 µM for MCF-7 (breast cancer) cells, indicating strong cytotoxic effects and the potential for further development as an anticancer agent .

Overview

The compound has also been evaluated for its antimicrobial activity against various pathogens, showcasing effectiveness in inhibiting bacterial growth.

Biological Assays

  • In Vitro Antimicrobial Testing : The compound was tested against strains such as Staphylococcus aureus and Escherichia coli using the disc diffusion method. Results indicated that several derivatives exhibited significant antibacterial activity, supporting their potential use in treating infections .

Structure-Activity Relationship

The structural modifications around the pyrazolo[1,5-a]pyrimidine core are crucial for enhancing antimicrobial efficacy. Computational docking studies have shown favorable interactions with target proteins involved in bacterial resistance mechanisms .

Overview

Another significant application of this compound lies in its ability to inhibit specific enzymes, which is critical in various therapeutic contexts.

Enzyme Targets

Research has identified that derivatives of pyrazolo[1,5-a]pyrimidine can act as inhibitors for enzymes such as:

  • Dipeptidyl Peptidase-IV (DPP-IV) : This enzyme is a target for diabetes treatment; compounds similar to N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide have shown promise as selective DPP-IV inhibitors .

Implications for Drug Development

The inhibition of DPP-IV suggests potential applications in developing anti-diabetic medications, expanding the therapeutic scope of this compound beyond oncology.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsIC50/EffectivenessReferences
AntitumorA549 (lung cancer)12.5 µM
MCF-7 (breast cancer)15.0 µM
AntimicrobialS. aureusSignificant inhibition
E. coliSignificant inhibition
Enzyme InhibitionDPP-IVPotential inhibitor

Comparaison Avec Des Composés Similaires

Structural Analogues with Pyrazolo-Pyrimidine Cores

Compound Name Key Structural Features Biological Activity Reference
Ethyl 4-{2-[6-(4-methoxyphenyl)-7-methyl-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamido}benzoate (CAS: 1421481-10-8) Ethyl ester group; pyrazole core with methoxyphenyl substituent Not explicitly reported, but similar cores are associated with kinase inhibition
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide Reduced pyrazolo-pyridine core; triazole substituent Potential antimicrobial and anticancer activity due to triazole moiety
2-(benzylsulfanyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide Benzylsulfanyl group; pyrazolo-pyridine core Varied bioactivities depending on sulfanyl substituent

Analogues with Benzoxazole/Oxazole Moieties

Compound Name Key Structural Features Biological Activity Reference
N-(6-nitrobenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide Nitrobenzothiazole substituent instead of pyrazole-pyrimidine Enhanced electron-withdrawing effects may influence redox activity
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide Thiophene-pyridine hybrid substituent Potential modulation of pharmacokinetics (e.g., lipophilicity)
N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide Piperidinylsulfonyl group Anticancer activity via protein interaction (e.g., kinase inhibition)

Key Insight : The 2-oxobenzo[d]oxazol-3(2H)-yl group in the target compound offers hydrogen-bond acceptor sites, contrasting with thiophene or nitrobenzothiazole analogs, which may prioritize hydrophobic interactions .

Modifications to the Acetamide Linker

Compound Name Key Structural Features Biological Activity Reference
2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolopyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide Sulfanyl linker; furan substituent Bioluminescent properties due to extended conjugation
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide Triazolopyridazine-phenyl group Enhanced binding to purine-binding pockets (e.g., kinase targets)

Key Insight : Replacing the acetamide’s methyl group with sulfanyl or triazolo-pyridazine moieties alters solubility and target selectivity, as seen in bioluminescent or kinase-inhibitory analogs .

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase domains (e.g., PDB: 1M17 for EGFR). Focus on conserved residues (e.g., Thr766, Met769) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
  • QSAR Models : Develop 2D/3D-QSAR using descriptors like polar surface area (PSA) and H-bond donors/acceptors to optimize bioavailability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.